2-Hydroxy-6-ketononatrienedioate, also known by its chemical formula , is a member of the medium-chain keto acids and derivatives class. This compound features a unique structure characterized by a hydroxy group and a keto group, which contribute to its reactivity and potential applications in various scientific fields. Its molecular weight is approximately 212.156 g/mol, and it is recognized for its role in metabolic pathways involving phenolic compounds.
2-Hydroxy-6-ketononatrienedioate is primarily derived from the degradation of phenylpropionic acid through bacterial metabolic pathways. It is classified as a medium-chain keto acid due to its carbon chain length, which typically ranges from 6 to 12 carbon atoms. This classification places it within a broader category of compounds that are significant in both biochemical processes and industrial applications .
The synthesis of 2-hydroxy-6-ketononatrienedioate can be achieved through various methods, typically involving enzymatic or chemical transformations. One notable approach includes biocatalytic reactions where 2-oxoacids react with aldehydes in a stereoselective manner, followed by subsequent reductions to yield the desired hydroxy acid .
The enzymatic synthesis often involves the use of specific enzymes that facilitate aldol additions and reductions in a one-pot reaction setup. For instance, the combination of 2-oxoacids with aldehydes can lead to the formation of hydroxy acids through carefully controlled conditions that optimize yield and selectivity .
The molecular structure of 2-hydroxy-6-ketononatrienedioate includes a hydroxyl group (-OH) and a ketone functional group (C=O), which are critical for its chemical behavior. The InChI key for this compound is WCJYZUFKKTYNLB-UHFFFAOYSA-N, facilitating its identification in chemical databases.
2-Hydroxy-6-ketononatrienedioate participates in various biochemical reactions, particularly in metabolic pathways involving phenolic compounds. Key reactions include:
These reactions are often catalyzed by specific enzymes such as hydrolases, which facilitate the cleavage of bonds within the compound, leading to further metabolic transformations.
The mechanism by which 2-hydroxy-6-ketononatrienedioate exerts its effects primarily involves its role as an intermediate in metabolic pathways. It participates in the degradation of aromatic compounds via meta-cleavage pathways, where it acts as a dienol ring fission product.
The enzymatic cleavage facilitated by enzymes such as mhpC allows for the breakdown of this compound into simpler metabolites that can enter further biochemical cycles .
2-Hydroxy-6-ketononatrienedioate has several applications in scientific research:
2-Hydroxy-6-ketononatrienedioate is systematically named as (2E,4Z,7E)-2-hydroxy-6-oxonona-2,4,7-trienedioic acid, reflecting its polyunsaturated chain and functional groups. This nomenclature adheres to IUPAC rules by:
Table 1: Nomenclature Variants
Name Type | Designation |
---|---|
Systematic IUPAC | (2E,4Z,7E)-2-Hydroxy-6-oxonona-2,4,7-trienedioic acid |
Common Synonyms | 2-Hydroxy-6-ketononatrienedioate; 2-Hydroxy-6-oxononatrienedioic acid |
Alternative Forms | (2Z,4E,7E)-2-Hydroxy-6-oxonona-2,4,7-triene-1,9-dioate |
The compound has a molecular formula of C₉H₈O₆, confirmed across multiple biochemical databases [1] [2] [4]. Key mass metrics include:
Stereochemistry is critical due to three conjugated double bonds:
The structure integrates three key functional motifs:
OC(=O)C=CC(=O)C=CC=C(O)C(=O)O
This string encodes atom connectivity, emphasizing the conjugated system and carboxylate termini [1] [2]. WCJYZUFKKTYNLB-UHFFFAOYSA-N
A unique identifier enabling database searches. The "UHFFFAOYSA" fragment confirms standard tautomeric representation [1] [9]. Table 2: Universal Identifiers
Identifier Type | Code | Utility |
---|---|---|
SMILES | OC(=O)C=CC(=O)C=CC=C(O)C(=O)O | Structure visualization |
InChI Key | WCJYZUFKKTYNLB-UHFFFAOYSA-N | Database cross-referencing |
PubChem CID | 5282147, 583014 | Chemical property lookup |
Table 3: Synonyms of 2-Hydroxy-6-ketononatrienedioate
Synonym | Source |
---|---|
(2E,4Z,7E)-2-Hydroxy-6-oxononatrienedioic acid | [1] |
2-Hydroxy-6-oxonona-2,4,7-triene-1,9-dioic acid | [4] |
2-Hydroxy-6-ketononadienedicarboxylate | [6] |
(2Z,4E,7E)-2-Hydroxy-6-oxonona-2,4,7-triene-1,9-dioate | [9] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7